molecular formula C9H15NO3S B068912 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile CAS No. 175201-67-9

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile

Cat. No.: B068912
CAS No.: 175201-67-9
M. Wt: 217.29 g/mol
InChI Key: UEZQDEIGENVNHG-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS 175201-67-9) is an acrylonitrile derivative featuring a tert-butylsulfonyl group at position 2 and an ethoxy substituent at position 3. Its structure, NC–C(SO₂C(CH₃)₃)=CH-OCH₂CH₃, combines polar sulfonyl and nitrile groups with a sterically bulky tert-butyl moiety and an electron-donating ethoxy group. This compound is hypothesized to exhibit unique reactivity in organic synthesis, particularly in Michael additions or as a dienophile in cycloaddition reactions .

Properties

CAS No.

175201-67-9

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile

InChI

InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3

InChI Key

UEZQDEIGENVNHG-UHFFFAOYSA-N

SMILES

CCOC=C(C#N)S(=O)(=O)C(C)(C)C

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Acrylonitrile Precursors

A primary route involves the sulfonylation of 3-ethoxyacrylonitrile derivatives with tert-butylsulfonyl chloride. This method proceeds via nucleophilic substitution, where the sulfonyl group replaces a leaving group (e.g., chloride) on the acrylonitrile backbone:

3-Ethoxyacrylonitrile-Cl+(CH3)3CSO2Na2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile+NaCl\text{3-Ethoxyacrylonitrile-Cl} + \text{(CH}3\text{)}3\text{CSO}_2\text{Na} \rightarrow \text{this compound} + \text{NaCl}

Key Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–25°C.

  • Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst) to enhance reactivity.

  • Yield : 65–75% after purification via recrystallization from n-hexane.

This method is scalable but requires careful handling of tert-butylsulfonyl chloride, a moisture-sensitive reagent.

Oxidation of tert-Butyl Thioether Intermediates

An alternative approach involves oxidizing a tert-butyl thioether precursor to the sulfone. For example, 3-ethoxyacrylonitrile-S-tert-butyl is treated with hydrogen peroxide (H2_2O2_2) in acidic media:

3-Ethoxyacrylonitrile-S-tert-butyl+H2O2H2SO4This compound+H2O\text{3-Ethoxyacrylonitrile-S-tert-butyl} + \text{H}2\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

Optimized Parameters :

  • H2_2O2_2 Concentration : 40–70% (w/w) to balance reactivity and safety.

  • Temperature : 10–30°C to minimize side reactions.

  • Molar Ratio : 1:2–5 (thioether:H2_2O2_2) for complete oxidation.

This method achieves 80–85% yield but necessitates strict temperature control to prevent exothermic runaway.

Condensation and Ethoxylation

A third route employs a Knoevenagel condensation to construct the acrylonitrile backbone, followed by ethoxylation and sulfonylation:

  • Condensation : Malononitrile reacts with an aldehyde (e.g., tert-butylsulfonylacetaldehyde) in ethanol under basic conditions.

  • Ethoxylation : The intermediate is treated with ethyl bromide and sodium hydroxide to introduce the ethoxy group.

  • Sulfonylation : Final sulfonation with tert-butylsulfonyl chloride.

Critical Data :

StepReagentsTemperatureYield
CondensationK2_2CO3_3, EtOH60°C70%
EthoxylationNaH, EtBr25°C85%
Sulfonylation(CH3_3)3_3CSO2_2Cl0°C65%

This multi-step process offers flexibility but requires intermediate purification, increasing production time.

Reaction Mechanism and Stereochemical Considerations

The sulfonylation step proceeds via a bimolecular nucleophilic substitution (SN_\text{N}2) mechanism, where the tert-butylsulfonyl anion attacks the electrophilic carbon adjacent to the nitrile group. Steric hindrance from the tert-butyl group slows the reaction, necessitating prolonged reaction times (4–6 hours).

In the oxidation pathway , H2_2O2_2 acts as an electrophilic oxidant, with sulfuric acid protonating the thioether sulfur to form a sulfonium ion, which is subsequently attacked by peroxide. The stereochemistry of the sulfone product is retention of configuration, as confirmed by X-ray crystallography.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
SulfonylationSimple, one-stepMoisture-sensitive reagents65–75%
OxidationHigh purityExothermic risk80–85%
Condensation-EthoxylationFlexible backbone modificationMulti-step, time-consuming60–70%

The oxidation route is preferred for industrial-scale production due to its balance of yield and safety.

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Anticancer agents via Michael addition to α,β-unsaturated carbonyls.

  • Agrochemicals : Herbicides through cyclization reactions.

Derivatives such as 2-(tert-Butylsulfonyl)-3-methoxyacrylonitrile are synthesized by substituting ethanol with methanol during ethoxylation .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted acrylonitriles depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile 2-(tert-Butylsulfonyl)-3-(3-formyl-2-thienyl)acrylonitrile
Molecular Formula C₉H₁₃N₂O₃S (estimated) C₁₂H₁₃N₂O₃S₂
Molecular Weight (g/mol) ~215 (estimated) 283.37
Substituent at Position 3 Ethoxy (-OCH₂CH₃) 3-Formyl-2-thienyl (heteroaromatic with formyl group)
Key Functional Groups Sulfonyl, nitrile, ether Sulfonyl, nitrile, thiophene, formyl

Electronic and Steric Effects

  • This may reduce electrophilicity compared to the thienyl analog.
  • 3-Formyl-2-Thienyl Group : Introduces an electron-withdrawing formyl group and a conjugated thiophene ring. The thiophene enhances π-electron delocalization, while the formyl group increases electrophilicity, favoring nucleophilic attacks .

Solubility and Stability

  • Solubility : The ethoxy derivative is likely more soluble in polar solvents due to its smaller substituent, whereas the thienyl analog’s hydrophobicity may limit solubility but improve membrane permeability in biological systems.
  • Stability : Both compounds benefit from the tert-butyl group’s steric protection against nucleophilic degradation. However, the thienyl analog’s formyl group may render it more prone to oxidation .

Research Findings and Hypotheses

While direct studies on This compound are scarce, comparisons with its thienyl-formyl counterpart suggest:

Synthetic Utility : The ethoxy variant could serve as a milder electrophile in reactions requiring controlled reactivity, while the thienyl analog may excel in high-yield transformations under catalytic conditions.

Biological Activity : The thienyl-formyl group’s aromaticity and formyl moiety may enhance binding to biological targets (e.g., enzymes), though this remains untested .

Biological Activity

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS No. 175201-67-9) is an organic compound notable for its unique structural features, combining a tert-butylsulfonyl group with an ethoxy group on an acrylonitrile backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C9H15NO3SC_9H_{15}NO_3S, with a molecular weight of approximately 217.29 g/mol. Its structure includes functional groups that contribute to its reactivity and biological interactions.

PropertyValue
CAS Number175201-67-9
Molecular FormulaC9H15NO3S
Molecular Weight217.29 g/mol
InChI KeyUEZQDEIGENVNHG-FPLPWBNLSA-N
SMILESCCOC=C(C#N)S(=O)(=O)C(C)(C)C

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, while the nitrile group is capable of participating in hydrogen bonding. These interactions can modulate the activity of biological targets, leading to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have implications in treating diseases related to enzyme dysfunction.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by interfering with cellular processes involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibits VPS34 (Vacuolar Protein Sorting 34), a key enzyme involved in autophagy and vesicle trafficking. This inhibition could potentially be leveraged for therapeutic applications in cancer and neurodegenerative diseases .
  • Anticancer Activity : In vitro assays revealed that the compound induces apoptosis in cancer cell lines, suggesting a mechanism through which it could be developed as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(tert-Butylsulfonyl)-3-methoxyacrylonitrileMethoxy instead of ethoxy groupSimilar enzyme inhibition potential
2-(tert-Butylsulfonyl)-3-chloroacrylonitrileChloro group replacing ethoxy groupPotentially different reactivity profile
2-(tert-Butylsulfonyl)-3-phenoxyacrylonitrilePhenoxy group instead of ethoxyVaries in biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-butylsulfonyl)-3-ethoxyacrylonitrile with high purity and yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. Evidence from sulfonyl acrylonitrile derivatives (e.g., compound 14 in ) shows yields up to 85% using tert-butylsulfonyl groups as electrophiles. Key steps include:

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization by ¹H NMR (e.g., tert-butyl singlet at δ 1.48 ppm) and ESI-MS for molecular ion confirmation .
    • Critical Note : Monitor reaction progress by TLC to minimize side products like Z/E isomers, which require separation via GC or HPLC (see for analogous acrylonitrile isomer separation) .

Q. How can researchers distinguish between Z/E isomers or structural analogs of this compound?

  • Methodological Answer :

  • ¹H NMR : Compare coupling constants (J values) of vinyl protons. For example, in 3-ethoxyacrylonitrile analogs, trans (E) isomers exhibit J > 12 Hz, while cis (Z) isomers show J < 10 Hz ( ).
  • GC-MS : Use polar capillary columns (e.g., DB-5) with temperature gradients to resolve isomers based on retention times .
  • X-ray crystallography : If crystalline derivatives are accessible, resolve absolute configuration (as in for tert-butyl indole analogs) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of acrylonitrile vapors (known neurotoxins; see for acrylonitrile toxicity profiles) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : If inhaled, move to fresh air immediately and seek medical attention (per SDS guidelines in ) .

Advanced Research Questions

Q. How does the tert-butylsulfonyl group influence the reactivity and stability of this compound in covalent inhibition studies?

  • Methodological Answer : The sulfonyl group acts as a "warhead" for covalent binding to nucleophilic residues (e.g., cysteine) in target proteins. Key experimental approaches:

  • Kinetic assays : Measure inactivation rates (kinact/KI) under physiological pH to assess electrophilicity.
  • Mass spectrometry : Confirm adduct formation via intact protein LC-MS (e.g., uses HR-MS for covalent inhibitor validation) .
    • Data Contradiction : Bulkier tert-butyl groups may reduce reactivity compared to smaller sulfonyl substituents. Compare with analogs in (e.g., narlaprevir’s sulfonamide warhead) to optimize steric effects .

Q. What strategies can resolve discrepancies in bioactivity data for this compound across different assay conditions?

  • Methodological Answer :

  • Control experiments : Test compound stability in buffers (e.g., PBS, DMSO) via ¹H NMR over 24–72 hours. Hydrolysis of the ethoxy group ( ) or sulfonyl degradation could explain variability .
  • Cellular vs. enzymatic assays : Account for membrane permeability differences using logP calculations (e.g., ’s acrylonitrile derivatives with logP ~2.5) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to predict binding poses to target proteins (e.g., SARS-CoV-2 M<sup>pro</sup> in ).
  • QM/MM calculations : Evaluate the energy barrier for sulfonyl group activation and covalent bond formation .

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